

An In-depth Technical Guide to 2-Butoxyethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Butoxyethanol**

Cat. No.: **B058217**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-butoxyethanol**, a widely used organic solvent. The document details its chemical formula, structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it includes diagrams of its metabolic and synthetic pathways and a standard analytical workflow, designed to meet the technical demands of professionals in research and development.

Chemical Identity and Structure

2-Butoxyethanol, also known as ethylene glycol monobutyl ether (EGBE), is a primary alcohol and a glycol ether.^[1] Its chemical structure consists of a butyl group attached to an ethylene glycol molecule via an ether linkage. This amphipathic nature, possessing both a polar hydroxyl group and a nonpolar butyl ether group, allows it to be miscible with water and most organic solvents, underpinning its utility as a versatile solvent and coupling agent.^{[2][3][4]}

The fundamental chemical identifiers and structural representations for **2-butoxyethanol** are summarized below.

Table 1: Chemical Identification and Structural Representation of **2-Butoxyethanol**

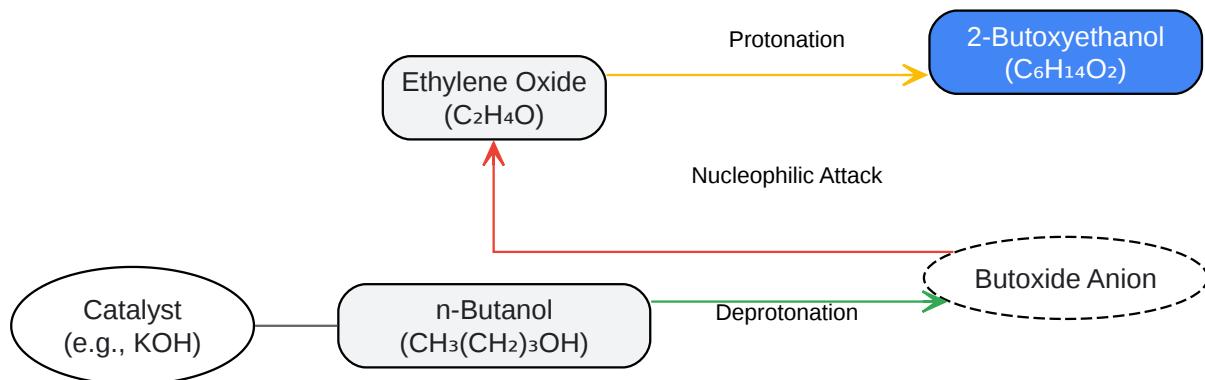
Identifier	Value
IUPAC Name	2-butoxyethanol[5][6]
Synonyms	Butyl cellosolve, Butyl glycol, EGBE, Dowanol EB[2][5]
CAS Number	111-76-2[5][6]
Chemical Formula	C ₆ H ₁₄ O ₂ [5][6]
Molecular Weight	118.17 g/mol [6]
SMILES	CCCCOCCO[6][7]
InChI Key	POAOYUHQDCAZBD-UHFFFAOYSA-N[7]

Physicochemical and Toxicological Properties

The physical and chemical properties of **2-butoxyethanol** are critical for its application in various formulations. It is a colorless liquid with a mild, ether-like odor.[2][5] Key quantitative properties and toxicological values are presented in the tables below.

Table 2: Physical and Chemical Properties of **2-Butoxyethanol**

Property	Value	Reference
Melting Point	-77 °C	--INVALID-LINK--
Boiling Point	171 °C	--INVALID-LINK--
Density	0.90 g/cm ³ (at 20 °C)	--INVALID-LINK--
Vapor Pressure	0.6 mmHg (at 20 °C)	--INVALID-LINK--
Solubility in Water	Miscible	--INVALID-LINK--
log P (Octanol/Water)	0.83	--INVALID-LINK--
Flash Point	67 °C	--INVALID-LINK--
Refractive Index (n _{20/D})	1.419	--INVALID-LINK--

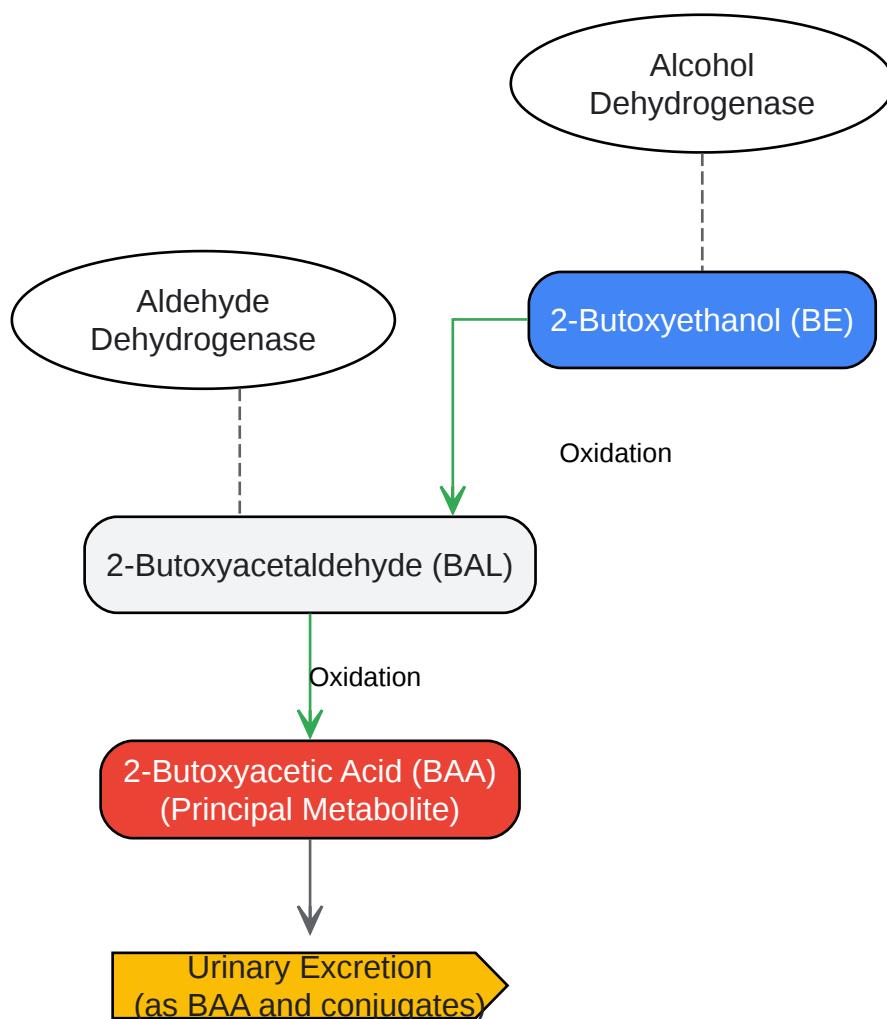

Table 3: Toxicological Data and Exposure Limits for **2-Butoxyethanol**

Parameter	Value	Species/Condition	Reference
LD ₅₀ (Acute Oral)	2.5 g/kg	Rat	--INVALID-LINK--
ACGIH TLV-TWA	20 ppm	8-hour Workday	--INVALID-LINK--
NIOSH REL	5 ppm	8-hour Workday	--INVALID-LINK--
OSHA PEL	50 ppm	8-hour Workday	--INVALID-LINK--
Biological Exposure Index	200 mg/g creatinine	End-of-shift urine (as 2-Butoxyacetic acid)	--INVALID-LINK--

Synthesis and Metabolism

Industrial Synthesis

The primary industrial route for producing **2-butoxyethanol** is the ethoxylation of n-butanol. This process involves the reaction of n-butanol with ethylene oxide in the presence of a catalyst.[3][8] An alternative, less common method is the direct alkylation of ethylene glycol with an agent like dibutyl sulfate.[2][3][8]



[Click to download full resolution via product page](#)

Caption: Industrial synthesis of **2-Butoxyethanol** via ethoxylation.

Metabolic Pathway

Upon absorption into the body via inhalation, dermal contact, or ingestion, **2-butoxyethanol** is metabolized primarily in the liver. The metabolic pathway involves a two-step oxidation process. First, alcohol dehydrogenase oxidizes **2-butoxyethanol** to 2-butoxyacetaldehyde. Subsequently, aldehyde dehydrogenase rapidly converts this intermediate to 2-butoxyacetic acid (BAA), which is the principal and most toxic metabolite. BAA is primarily responsible for the hematotoxic effects observed in animal studies.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **2-Butoxyethanol** in mammals.

Experimental Protocols

Synthesis of 2-Butoxyethanol (Laboratory Scale)

Objective: To synthesize **2-butoxyethanol** via the reaction of n-butanol with ethylene oxide.

Materials:

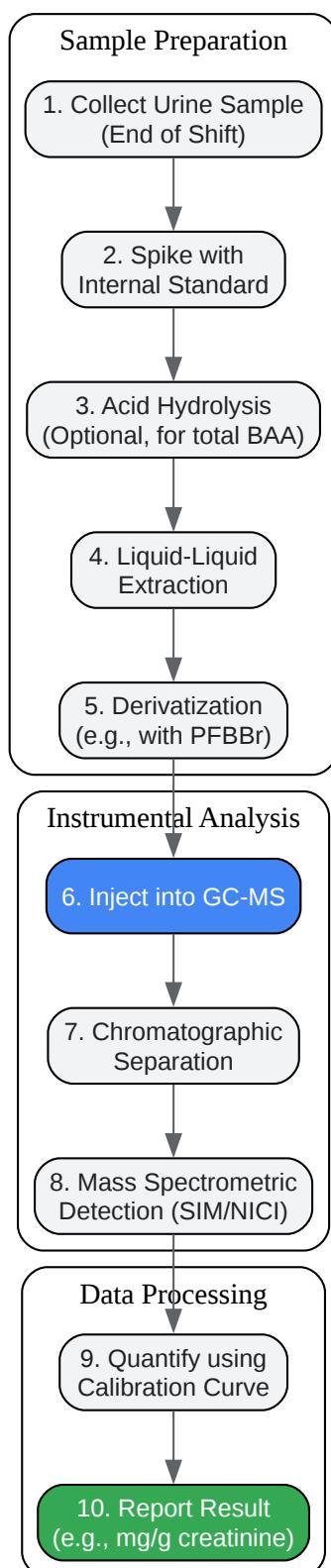
- n-Butanol (anhydrous)
- Ethylene oxide
- Potassium hydroxide (KOH) as catalyst
- Parr reactor or similar autoclave
- Distillation apparatus

Procedure:

- Catalyst Preparation: A catalytic amount of potassium hydroxide is dissolved in anhydrous n-butanol.
- Reaction Setup: The n-butanol/catalyst mixture is charged into a high-pressure Parr reactor. The reactor is sealed and purged with an inert gas (e.g., nitrogen).
- Ethoxylation: Ethylene oxide is slowly introduced into the reactor under controlled temperature and pressure. The reaction is typically exothermic and requires cooling to maintain the desired temperature. The reaction mixture is stirred continuously to ensure homogeneity.
- Reaction Monitoring: The progress of the reaction can be monitored by measuring the decrease in reactor pressure as the gaseous ethylene oxide is consumed.
- Catalyst Neutralization: Upon completion, the reaction mixture is cooled, and the basic catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).
- Purification: The resulting product mixture, which may contain unreacted n-butanol, **2-butoxyethanol**, and higher-order glycol ethers, is purified by fractional distillation to isolate the **2-butoxyethanol** product.

Determination of 2-Butoxyacetic Acid (BAA) in Urine by GC-MS

Objective: To quantify the major metabolite of **2-butoxyethanol**, 2-butoxyacetic acid (BAA), in urine samples for biological monitoring.


Materials:

- Urine sample
- Internal standard (e.g., deuterated BAA or propoxyacetic acid)
- Hydrochloric acid (HCl) for hydrolysis
- Extraction solvent (e.g., ethyl acetate or dichloromethane)
- Derivatizing agent (e.g., pentafluorobenzyl bromide, PFBBr)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

- Sample Collection: A urine sample is collected at the end of a work shift in a polystyrene universal container.^[9] Samples should be stored at -20°C if analysis is delayed.^[9]
- Hydrolysis (for total BAA): To measure total BAA (free and conjugated), a known volume of urine is acidified (e.g., with HCl) and heated to hydrolyze any amino acid conjugates.
- Internal Standard Spiking: A known amount of an internal standard is added to the urine sample to correct for variations in extraction efficiency and instrument response.
- Solvent Extraction: The acidified sample is extracted with an organic solvent like ethyl acetate. The mixture is vortexed and centrifuged to separate the layers. The organic layer containing BAA is collected.
- Derivatization: The extracted BAA is converted to a more volatile and thermally stable derivative suitable for GC analysis. This is commonly achieved by reacting the extract with a derivatizing agent such as PFBBr to form a pentafluorobenzyl ester.^{[9][10]}

- GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The GC column separates the BAA derivative from other components in the sample. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) or negative ion chemical ionization (NICI) mode for enhanced sensitivity and selectivity.[9][11]
- Quantification: The concentration of BAA in the original urine sample is determined by comparing the peak area ratio of the BAA derivative to the internal standard against a calibration curve prepared with known concentrations of BAA.

[Click to download full resolution via product page](#)

Caption: General workflow for the GC-MS analysis of BAA in urine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Butoxyethanol, 2- (CICADS) [inchem.org]
- 4. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 6. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Butoxyethanol | C6H14O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hsl.gov.uk [hsl.gov.uk]
- 10. Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of 2-butoxyethanol and butoxyacetic acid in rat and human blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Butoxyethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b058217#2-butoxyethanol-chemical-formula-and-structure\]](https://www.benchchem.com/product/b058217#2-butoxyethanol-chemical-formula-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com